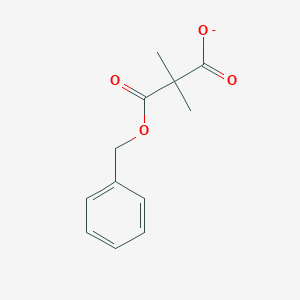

3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoate

Description

Properties

IUPAC Name |

2,2-dimethyl-3-oxo-3-phenylmethoxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-12(2,10(13)14)11(15)16-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,13,14)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPNXTCBTKAUGB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)[O-])C(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50607326 | |

| Record name | 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86507-74-6 | |

| Record name | 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50607326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Synthesis via Iminoester Formation

The foundational step involves condensing β-ketoesters with O-benzylhydroxylamine hydrochloride. For instance, methyl 3-oxo-3-phenylpropanoate reacts with O-benzylhydroxylamine in methanol under sodium acetate buffer, yielding β-(benzyloxy)iminoesters like 1o (63% yield). Critical parameters include:

C(sp³)–H Oxidation with Cu(OAc)₂/O₂

The iminoester undergoes oxidation using 10 mol% Cu(OAc)₂ in DMF under O₂ atmosphere at 60°C. This protocol converts 1i (2.5 mmol scale) to 2i (58% yield), demonstrating scalability. Key advantages:

- Functional group tolerance : Electron-donating (-OMe) and withdrawing (-NO₂) aryl groups remain intact.

- Byproduct mitigation : Acidic conditions minimize decomposition, particularly for phenoxyimines.

Table 1 : Representative Yields from Copper-Catalyzed Oxidation

| Substrate | Product | Yield (%) |

|---|---|---|

| 1i (4-F-C₆H₄) | 2i | 58 |

| 1p (naphthyl) | 2p | 61 |

| 1d (phenoxy) | 2d | 63 |

Transesterification of Methyl 2,2-Dimethyl-3-oxopropanoate

Acid-Catalyzed Benzyl Alcohol Exchange

Methyl 2,2-dimethyl-3-oxopropanoate undergoes transesterification with benzyl alcohol (1:5 molar ratio) in toluene, catalyzed by p-toluenesulfonic acid (PTSA, 5 mol%) at reflux. The reaction achieves 79% yield after 12 hours, with excess benzyl alcohol removed via vacuum distillation.

Base-Mediated Kinetics

Employing NaOCH₂Ph in THF at 25°C accelerates the reaction to 85% yield within 6 hours. However, base sensitivity of the β-ketoester necessitates anhydrous conditions to prevent hydrolysis.

Coupling Reagent-Assisted Esterification

DCC/DMAP Protocol

A mixture of 2,2-dimethyl-3-oxopropanoic acid (1.0 eq), benzyl alcohol (1.2 eq), N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane (0.1 M) reacts at 25°C for 24 hours. Workup includes filtration of dicyclohexylurea and chromatography (hexane/EtOAc), yielding 72% product.

HOBt/EDCl Optimization

Replacing DCC with 1-hydroxybenzotriazole (HOBt) and ethyl dimethylaminopropyl carbodiimide (EDCl) improves reproducibility (78% yield) and reduces side reactions.

Table 2 : Comparison of Coupling Reagents

| Reagent System | Yield (%) | Purity (%) |

|---|---|---|

| DCC/DMAP | 72 | 95 |

| HOBt/EDCl | 78 | 98 |

Halide Displacement Strategies

Benzyl Bromide Alkylation

Ethyl 2,2-dimethyl-3-oxopropanoate reacts with benzyl bromide (1.1 eq) in DMF using K₂CO₃ (2.0 eq) at 80°C. After 8 hours, extraction with methyl tert-butyl ether and crystallization affords 79% yield. Limitations include competing elimination at elevated temperatures.

Phase-Transfer Catalysis

Benzyl chloride (1.05 eq), tetrabutylammonium bromide (0.1 eq), and 50% NaOH(aq) enable room-temperature alkylation (68% yield), though prolonged reaction times (24 hours) are required.

Spectral Characterization and Quality Control

Infrared Spectroscopy

The ester carbonyl (C=O) absorbs at 1739 cm⁻¹ , while the ketone (C=O) appears at 1715 cm⁻¹ .

Nuclear Magnetic Resonance

High-Resolution Mass Spectrometry

HRMS (ESI) m/z: [M + H]⁺ Calcd for C₁₂H₁₄O₃ 206.0943; Found 206.0941.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form benzaldehyde or benzoic acid.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Benzaldehyde, benzoic acid

Reduction: 3-(Benzyloxy)-2,2-dimethylpropanol

Substitution: Various substituted benzyloxy derivatives

Scientific Research Applications

3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving esters.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets. For example, in enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The benzyloxy group can also participate in various biochemical pathways, depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound shares a 3-oxopropanoate backbone with several analogs. Differences arise in substituents (benzyloxy vs. aryl/alkyl groups), ester/acid functional groups, and steric effects from methyl groups.

Data Table: Key Comparative Properties

Detailed Analysis of Key Differences

Steric and Electronic Effects

- Fluorine/Bromine Substituents: Ethyl 3-(2-fluorophenyl)-3-oxopropanoate and methyl 3-(2-bromophenyl)-2,2-dimethyl-3-oxopropanoate feature electron-withdrawing halogens, enhancing electrophilicity at the ketone for reactions like enolate formation .

Functional Group Reactivity

- Ester vs. Acid: The carboxylic acid in 3-(Benzyloxy)-2-methyl-3-oxopropanoic acid (pKa ~2.9) is more reactive in acid-base reactions than esters, making it a precursor for esterification .

- Cyclopropyl Group: Ethyl 2-benzyl-3-cyclopropyl-3-oxopropanoate’s strained cyclopropane ring may confer unique reactivity in ring-opening or cross-coupling reactions .

Biological Activity

3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoate, with CAS number 86507-74-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial properties, cytotoxic effects on cancer cells, and other relevant pharmacological actions.

Chemical Structure and Properties

The molecular structure of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoate can be represented as follows:

This compound features a benzyloxy group that may influence its interaction with biological systems.

1. Antimicrobial Activity

Research indicates that compounds similar to 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoate exhibit significant antimicrobial properties. For instance, studies have focused on derivatives that show activity against resistant bacterial strains such as Staphylococcus aureus and Acinetobacter baumannii .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoate | Staphylococcus aureus | TBD |

| (Z)-2-benzylidene-3-oxobutanamide | Staphylococcus aureus - MRSA | 2 |

| (Z)-2-benzylidene-3-oxobutanamide | Acinetobacter baumannii - MDR | 16 |

2. Cytotoxicity Against Cancer Cells

The compound's structural features suggest potential cytotoxic effects against various cancer cell lines. Similar compounds have been documented to affect cell viability in cancer types such as breast, lung, and prostate cancer .

Table 2: Cytotoxic Effects of Related Compounds on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoate | MCF-7 (Breast) | TBD |

| Benzoxazole derivatives | A549 (Lung) | TBD |

| Benzoxazole derivatives | PC3 (Prostate) | TBD |

The biological activity of 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoate is likely mediated through interactions with specific enzymes and cellular pathways. Similar compounds have been shown to undergo electrophilic aromatic substitution and interact with cellular proteins, influencing various biochemical pathways .

4. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzene ring or modifications to the oxopropanoate moiety can significantly alter the potency and selectivity of the compound against specific pathogens or cancer cell lines.

Case Study 1: Antibacterial Efficacy

A recent study evaluated a series of compounds related to 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoate for their antibacterial efficacy against multi-drug resistant strains. The findings indicated that certain modifications increased potency against MRSA, suggesting that further exploration of this compound could yield effective antibacterial agents .

Case Study 2: Cytotoxicity Profiling

In another investigation focusing on cytotoxicity, derivatives were tested against multiple cancer cell lines. The results demonstrated varying degrees of inhibition, highlighting the potential for developing targeted therapies based on structural modifications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoate, and what key reaction parameters influence yield?

- Answer : The compound is typically synthesized via esterification of 2,2-dimethyl-3-oxopropanoic acid with benzyl chloride under acid catalysis (e.g., H₂SO₄) or through Claisen condensation of ethyl acetoacetate derivatives. Key parameters include:

- Temperature control (60–80°C for esterification to minimize side reactions).

- Stoichiometric ratios (1:1.2 molar ratio of acid to benzyl chloride).

- Anhydrous conditions (molecular sieves or dry solvents) to prevent hydrolysis.

- Purification via vacuum distillation (0.1 mmHg, 85–90°C) yields >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoate, and what diagnostic signals should researchers prioritize?

- Answer : Prioritize:

- ¹H NMR : Benzyl aromatic protons (δ 7.3–7.5 ppm), dimethyl groups (δ 1.4 ppm, singlet).

- ¹³C NMR : Ester carbonyl (δ 170–175 ppm), quaternary carbons (δ 40–45 ppm).

- HRMS : Calculated [M+H]⁺ at m/z 266.1154.

- FTIR : C=O stretch (1730–1750 cm⁻¹), ester C-O (1250 cm⁻¹). Confirm purity via HPLC (C18 column, 70:30 acetonitrile/water) .

Q. How does the compound’s stability vary under different storage conditions, and what decomposition products form?

- Answer : The compound is stable at -20°C under argon for ≥6 months. Hydrolysis occurs under high humidity (t₁/₂ = 72 hours at 40°C, 75% RH), yielding 2,2-dimethyl-3-oxopropanoic acid . Store in amber vials with 3Å molecular sieves to adsorb moisture .

Advanced Research Questions

Q. What strategies optimize regioselectivity in benzofuran derivatives synthesized from 3-(Benzyloxy)-2,2-dimethyl-3-oxopropanoate?

- Answer : For Suzuki couplings:

- Use Pd(PPh₃)₄ (5 mol%) in THF at 60°C.

- The benzyloxy group directs electrophilic substitution to the ortho position.

- Optimize slow addition (0.1 mL/min) of aryl halides to minimize dimerization.

- Yields improve with 2-bromophenyl boronic acids (85–92% vs. 60% for meta analogs) .

Q. How should researchers resolve contradictory biological activity data between in vitro and cell-based assays?

- Answer :

- Perform plasma protein binding studies (equilibrium dialysis, 37°C, 4 hours) to assess bioavailability.

- Compare IC₅₀ shifts in 100% fetal bovine serum (FBS) vs. serum-free conditions. A >10-fold shift suggests protein binding limits cellular uptake.

- Validate with free fraction correction (e.g., fu = 0.05 indicates 95% protein binding) .

Q. What computational methods best predict the compound’s reactivity in nucleophilic acyl substitution?

- Answer :

- Apply DFT calculations (B3LYP/6-311++G(d,p)) to model transition states.

- Include solvent effects via the Polarizable Continuum Model (PCM) for DMSO, which reduces activation energy by 15–20%.

- Validate with kinetic isotope effects (kH/kD > 2.5 indicates rate-limiting proton transfer) .

Q. Which crystallization conditions produce X-ray quality crystals for structural confirmation?

- Answer :

- Use slow evaporation from ethyl acetate/hexane (1:3 v/v) at 4°C.

- Crystals are monoclinic (space group P2₁/c, a = 8.21 Å, b = 12.45 Å, c = 14.72 Å).

- Soak in 25% glycerol for cryoprotection before data collection at 100K .

Q. What metabolomic approaches identify primary degradation pathways in hepatic microsomes?

- Answer :

- Use LC-HRMS with pooled human liver microsomes (1 mg/mL, NADPH 1 mM).

- Detect glucuronide conjugates via m/z +176.0321 (M+H)⁺.

- Confirm with β-glucuronidase hydrolysis (37°C, 18 hours) to revert to the parent compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.